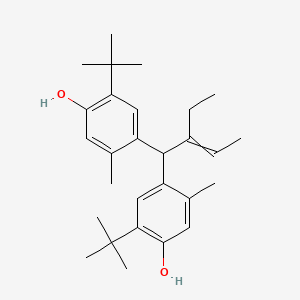
1-(4-Fluorophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with a suitable imidazolidine-2,4-dione precursor. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione
- 1-(4-Bromophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione
- 1-(4-Methylphenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione
Uniqueness
1-(4-Fluorophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Properties
CAS No. |
112108-93-7 |
|---|---|
Molecular Formula |
C12H13FN2O2S |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(3-sulfanylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H13FN2O2S/c13-9-2-4-10(5-3-9)15-8-11(16)14(12(15)17)6-1-7-18/h2-5,18H,1,6-8H2 |
InChI Key |
KTAJSIWATPQOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=C(C=C2)F)CCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



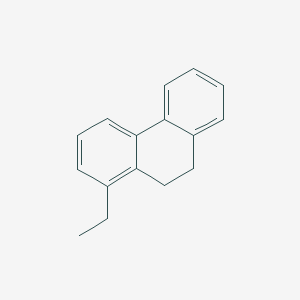
![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)


![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)

![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
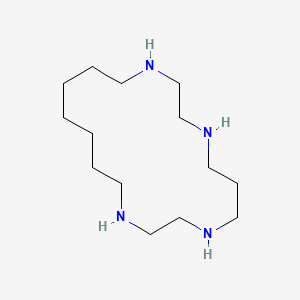
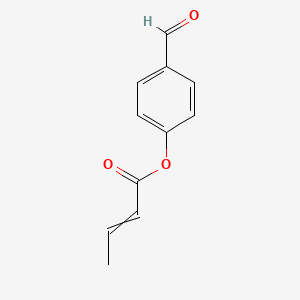
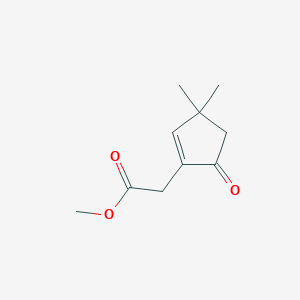
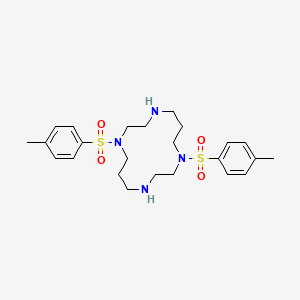
![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
